molecular formula C15H9ClN2O B565943 (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone CAS No. 1797116-76-7

(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone

Cat. No.: B565943
CAS No.: 1797116-76-7
M. Wt: 268.7
InChI Key: SQFHGCTXSZMBPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs and other applications, has been achieved by direct carbonylation of C–H bonds with CO, CO2, and BTC . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Chemical Reactions Analysis

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . The reactions proceed through the intermediate formation of hetaryl isocyanates .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone and its derivatives have been synthesized and characterized using various analytical techniques, including NMR and X-ray diffraction. These compounds exhibit interesting structural properties due to their stable forms and intramolecular interactions. For example, a study reported the synthesis of a related compound and its conformational analysis using B3LYP geometry and energy calculations (Karkhut et al., 2014).
  • Spectroscopic Properties and Solvent Effects

    • The electronic absorption, excitation, and fluorescence properties of this compound derivatives have been studied in various solvents. These studies reveal how the molecular environment affects the electronic properties of the compounds, including dual fluorescence and charge transfer separation, as investigated by Al-Ansari (2016) (Al-Ansari, 2016).
  • Chemical Reactions and Catalysis

    • This chemical has been used in various chemical reactions and as a catalyst. For instance, its derivatives have been involved in the FeCl3-catalyzed formation of indolizine derivatives through 1,3-dipolar cycloaddition reactions, demonstrating its role in synthesizing complex organic structures (Yavari et al., 2016).
  • Synthesis of Antimicrobial and Antimalarial Agents

    • Derivatives of this compound have been synthesized and tested for antimicrobial and antimalarial activities. These studies highlight its potential in the development of new therapeutic agents (Parthasaradhi et al., 2015).
  • Molecular Docking and Computational Analysis

    • Molecular docking studies of this compound derivatives have been carried out to explore their interaction with biological targets, such as proteins involved in cancer. This computational approach aids in understanding the potential biological activity of these compounds (Lakshminarayana et al., 2018).

Future Directions

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and gave a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Properties

IUPAC Name

(6-chloropyridin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHGCTXSZMBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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